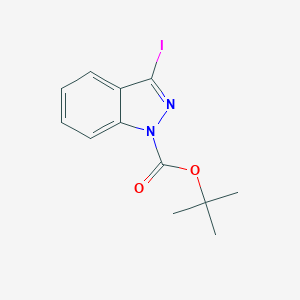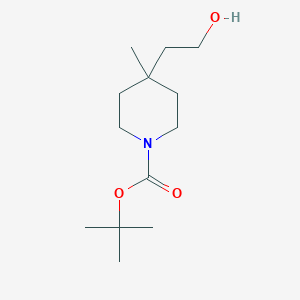
tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate
Overview
Description
Tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate, also known as TB4PC, is a synthetic compound used in scientific research and in the laboratory. It is a versatile reagent that is used in a number of chemical reactions. It is a piperidine derivative and is part of the pyrimidine family of compounds. It is an important intermediate in the synthesis of pharmaceuticals and other compounds. TB4PC has a wide range of applications in the laboratory, including in the synthesis of peptides, nucleosides, and other compounds. It is also used in the synthesis of inhibitors and in the purification of proteins.
Scientific Research Applications
Synthesis of Novel Organic Compounds
This compound serves as a useful building block or intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities .
Biological Evaluation
The compound has been synthesized and characterized by FT-IR, 1 H & 13 C NMR and LCMS spectroscopic studies . The antibacterial and antifungal activities of the compound have been studied against several microorganisms, and were found to be moderately active .
X-ray Diffraction Studies
The structures of the compound and its derivatives were further confirmed by single crystal X-ray diffraction analysis . A detailed analysis of the intermolecular interactions and crystal packing was performed via Hirshfeld surface analysis and fingerprint plots .
Biotechnological Applications
The compound has potential applications in biotechnology, particularly in the production of chiral pharmaceuticals and fine chemicals . Biocatalysis is becoming a key subassembly in the medicinal chemist’s toolbox .
Drug Discovery
Due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the compound is considered as an important synthetic strategy in the field of drug discovery .
Inhibitors of Protein Kinase B (Akt)
The compound has been identified as a potent and orally bioavailable inhibitor of Protein Kinase B (Akt), which is an important component of intracellular signaling pathways regulating growth and survival . Representative compounds modulated biomarkers of signaling through PKB in vivo and strongly inhibited the growth of human tumor xenografts in nude mice at well-tolerated doses .
properties
IUPAC Name |
tert-butyl 4-pyrimidin-2-ylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-9-5-11(6-10-17)12-15-7-4-8-16-12/h4,7-8,11H,5-6,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNSIRJTXRMJAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00592839 | |
| Record name | tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00592839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate | |
CAS RN |
182416-05-3 | |
| Record name | tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00592839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,3R)-3-Amino-2-(2,4-difluoro-phenyl)-1-[1,2,4]triazol-1-YL-butan-2-OL](/img/structure/B153274.png)









![1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone](/img/structure/B153306.png)
